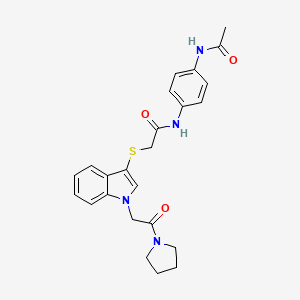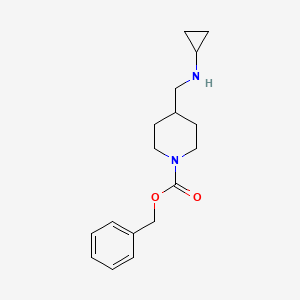![molecular formula C26H31NO6 B3292339 1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877810-83-8](/img/structure/B3292339.png)
1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Overview
Description
1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a complex organic compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound is a spirocyclic lactone that exhibits a wide range of biological activities, making it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is not fully understood. However, it has been reported to act through various pathways, including inhibition of DNA topoisomerase II, induction of apoptosis, and inhibition of protein kinase C. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival, which are important for the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one in lab experiments include its wide range of biological activities, which make it an attractive candidate for further research. It is also relatively easy to synthesize, and it has been reported to exhibit high purity and high yield. However, the limitations of using this compound include its complex structure, which may make it difficult to modify for structure-activity relationship studies. In addition, its mechanism of action is not fully understood, which may limit its potential applications in drug discovery and development.
Future Directions
There are several future directions for research on 1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one. One direction is to further investigate its mechanism of action, particularly its interaction with cellular targets. This may provide insights into its potential applications in drug discovery and development. Another direction is to explore its potential applications in the treatment of various diseases, particularly cancer, infectious diseases, and inflammatory diseases. This may involve the development of new derivatives or analogs of this compound that exhibit improved efficacy and safety profiles. Overall, further research on this compound holds promise for the development of new drugs that can address unmet medical needs.
Scientific Research Applications
1-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one has been extensively studied for its potential application in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. These activities make it an attractive candidate for further research, particularly in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1'-(3,4,5-triethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-4-30-22-15-18(16-23(31-5-2)24(22)32-6-3)25(29)27-13-11-26(12-14-27)17-20(28)19-9-7-8-10-21(19)33-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVPJUXTOONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3292256.png)
![4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3292257.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3292260.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B3292274.png)
![4-bromo-N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B3292282.png)
![N-{2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3292286.png)
![N,N-diethyl-2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide](/img/structure/B3292290.png)

![1'-(2-methylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B3292338.png)
![1'-(4-phenylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B3292344.png)
![1'-(4-methoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B3292350.png)

